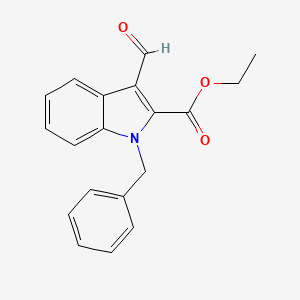

ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate, also known as EBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EBIC is a derivative of indole, which is a common structural motif found in many biologically active compounds. The synthesis of EBIC has been reported in the literature, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis of Substituted Indole Derivatives

- Ethyl 5-formyl-1H-indole-2-carboxylates are important synthetic intermediates. They were prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, with a transformation process involving sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003).

Reactivity in Hemetsberger Reaction

- Ethyl 4-benzyl-7-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate underwent Hemetsberger reaction, leading to a mixture of ethyl tetrahydro-[1,4]oxazinoindole carboxylate derivatives (Mayer, Mérour, Joseph, & Guillaumet, 2002).

Development of New Synthetic Intermediates

- A facile synthesis method for ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates has been developed. This method does not require N1 protection of indole and shows increased hydrolysis rates (Pete, Szöllösy, & Szokol, 2006).

Transformations of Ethyl Indole Carboxylates

- Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates underwent various transformations, leading to different derivatives such as debenzoylated hydrazide and N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008).

Acylation Studies

- Studies on the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate revealed regioselectivity in acylation, occurring at the C3-position or on the benzene moiety of the indole nucleus (Tani et al., 1990).

Novel Synthesis Strategies

- A new synthesis strategy for indoles from ethyl pyrrole-2-carboxylate was developed, demonstrating the versatility of ethyl indole carboxylates in synthetic chemistry (Tani et al., 1996).

properties

IUPAC Name |

ethyl 1-benzyl-3-formylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-23-19(22)18-16(13-21)15-10-6-7-11-17(15)20(18)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFYUNJUAAVFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649075 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)

![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)